![molecular formula C14H25N2NaO4 B2635222 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate CAS No. 2197052-43-8](/img/structure/B2635222.png)
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate is a chemical compound with the molecular formula C12H21N2NaO4 . It belongs to the family of piperazine derivatives.
Molecular Structure Analysis
The molecular weight of this compound is 280.30 . The compound contains a piperazine ring, which is a common motif in many pharmaceuticals and other biologically active compounds.科学的研究の応用
Chemical Synthesis and Characterization
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate and its derivatives have been extensively researched for their potential applications in chemical synthesis and medicinal chemistry. These compounds serve as key intermediates or building blocks in the synthesis of a wide range of chemical entities with varied biological activities.
Synthesis of Potential Anti-malarial Agents : Piperazine derivatives, including those with tert-butoxycarbonyl groups, have been studied for their anti-malarial activity. The structural analysis of such derivatives revealed the importance of specific substituents for activity against malaria. Crystallographic studies helped in understanding the molecular conformation that contributes to their biological activity (Cunico et al., 2009).
Development of ACC1/2 Inhibitors : Novel piperazine derivatives were synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase (ACC) 1 and 2, enzymes crucial for fatty acid metabolism. Such compounds, including those with modifications on the nitrogen of the piperazine ring, showed potent inhibitory activities in enzyme-assay and cell-based assays, underscoring their potential in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
Electrochemical and Spectroscopic Studies : Piperazine compounds, including those with tert-butoxycarbonyl groups, have been the subject of electrochemical and spectroscopic studies. These research efforts aim to understand their redox behavior, spectroscopic characteristics, and the influence of pH on their electrochemical properties. Such studies are foundational for designing compounds with specific electronic or optical properties (Parveen et al., 2015).
Crystallographic Insights : The crystal structure analysis of tert-butyl piperazine derivatives provides insights into the molecular conformation, stereochemistry, and potential intermolecular interactions, which are crucial for understanding their reactivity and designing new compounds with desired properties (Gumireddy et al., 2021).
Anticancer and Antioxidant Studies : Piperazinic compounds have been evaluated for their anticancer, antioxidant, and anti-acetylcholinesterase activities. The structural features of these compounds, including the presence of tert-butoxycarbonyl groups, significantly influence their biological activities. Such studies highlight the potential therapeutic applications of these compounds in treating diseases like cancer and Alzheimer’s (Khan et al., 2020).
Safety and Hazards
特性
IUPAC Name |
sodium;3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.Na/c1-10(2)11(12(17)18)15-6-8-16(9-7-15)13(19)20-14(3,4)5;/h10-11H,6-9H2,1-5H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWMPSIGTNGVRK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
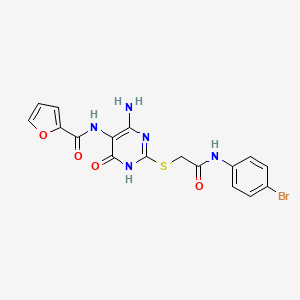
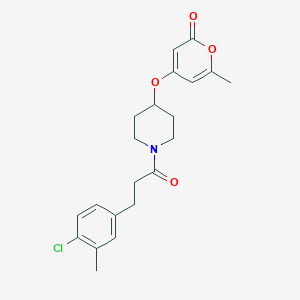
![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide](/img/structure/B2635142.png)
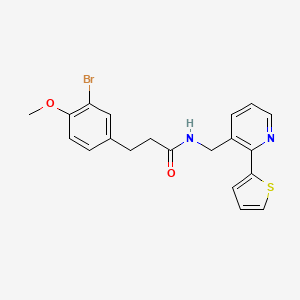

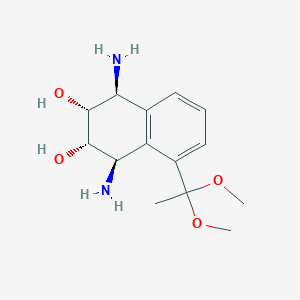
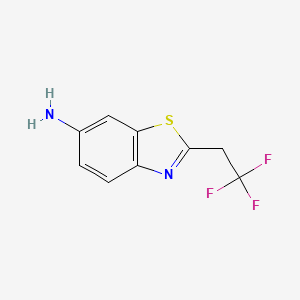
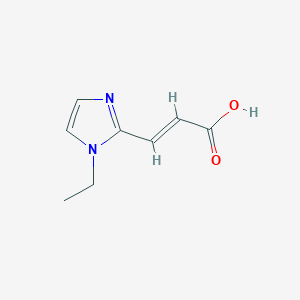
![2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2635150.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2635153.png)
![4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2635155.png)
![N-(4-acetylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2635157.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2635161.png)
![N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635162.png)
